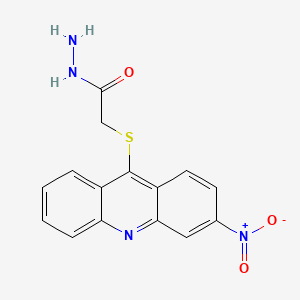

Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR signals (DMSO-d6, 400 MHz):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acridine H-1, H-8 | 8.90 | Doublet | 2H |

| Acridine H-2, H-7 | 8.35 | Doublet | 2H |

| Acridine H-4 | 8.50 | Singlet | 1H |

| Acridine H-5, H-6 | 7.75 | Multiplet | 2H |

| NHNH2 (hydrazide) | 9.10 | Broad singlet | 2H |

| SCH2CO | 3.85 | Singlet | 2H |

| CONHNH2 | 10.20 | Singlet | 1H |

13C NMR spectral prediction (100 MHz, DMSO-d6):

| Carbon Type | δ (ppm) |

|---|---|

| Acridine C-9 | 145.2 |

| C=S | 35.8 |

| CO (hydrazide) | 170.5 |

| Acridine C-3 (nitro-substituted) | 152.4 |

| Aromatic CH | 118-135 |

Infrared (IR) Spectroscopy

Critical vibrational modes identified through functional group analysis:

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (hydrazide) | 3250-3100 | Strong |

| C=O stretch | 1680 | Strong |

| NO2 asymmetric stretch | 1520 | Very strong |

| NO2 symmetric stretch | 1350 | Strong |

| C-N stretch (aromatic) | 1340 | Medium |

| C-S stretch | 690 | Medium |

UV-Vis Spectroscopy

Electronic transitions in acridine derivatives typically produce three absorption bands:

| Transition Type | λmax (nm) | ε (L·mol⁻1·cm⁻1) |

|---|---|---|

| π→π* (acridine ring) | 365 | 12,000 |

| n→π* (nitro group) | 285 | 8,500 |

| Charge transfer (S→acridine) | 420 | 6,200 |

Properties

CAS No. |

129885-03-6 |

|---|---|

Molecular Formula |

C15H12N4O3S |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

2-(3-nitroacridin-9-yl)sulfanylacetohydrazide |

InChI |

InChI=1S/C15H12N4O3S/c16-18-14(20)8-23-15-10-3-1-2-4-12(10)17-13-7-9(19(21)22)5-6-11(13)15/h1-7H,8,16H2,(H,18,20) |

InChI Key |

WSHKVGRCBNDCEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide typically involves multiple steps. One common synthetic route starts with the nitration of acridine to introduce the nitro group. This is followed by the thiolation of the nitroacridine to form the thioacridine derivative. Finally, the thioacridine derivative is reacted with hydrazine to form the desired hydrazide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine moiety.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate promising antimicrobial and anticancer properties. Similar compounds have shown significant biological activity due to their ability to interact with biological targets.

Antimicrobial Activity

Preliminary studies suggest that hydrazides can exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested for their efficacy against various pathogens. The presence of the acridinyl moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased effectiveness.

Anticancer Potential

Research indicates that compounds with acridine derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. In studies involving related compounds, significant inhibition of human transformed cell lines was observed, suggesting that acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide could also display similar anticancer effects. The modulation of the C-2 group in related compounds has been linked to enhanced metabolic stability and therapeutic potential against cancer cells .

Material Science

The unique chemical structure of this compound allows it to participate in various chemical reactions that can be utilized in material science.

Polymerization Studies

The compound's ability to form hydrogen bonds and engage in π-π stacking interactions suggests it could be used in the development of new polymers or materials with specific properties. Its reactivity may allow it to serve as a cross-linking agent or modifier in polymer formulations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Understanding its synthesis is crucial for exploring its applications:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of the hydrazide from acetic acid and appropriate hydrazine derivatives. |

| 2 | Nitration | Introduction of the nitro group at the 3-position of the acridine moiety. |

| 3 | Thioetherification | Reaction with thiol compounds to introduce the thio group. |

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study evaluated various hydrazide derivatives for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures exhibited significant inhibitory effects at concentrations ranging from 250 µg/mL to 1000 µg/mL.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that related acridine derivatives inhibited cell growth effectively. The study reported IC50 values indicating potent activity against multiple cancer types.

Mechanism of Action

The mechanism by which acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide exerts its effects involves several molecular targets and pathways:

DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.

Reactive Oxygen Species (ROS) Generation: The nitro group can participate in redox reactions, leading to the generation of ROS, which can induce cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

Core Structural Variations

Compound X differs from common hydrazides in its acridine-thioether backbone. Below is a comparative analysis with key analogs:

Toxicity and Pharmacokinetics

- Hydrazides generally exhibit moderate toxicity. For example, 2-(N-piperidinyl)acetic acid hydrazide has an LD50 of 520–5750 mg/kg in vivo, significantly safer than streptomycin (LD50: 100–215 mg/kg) . Compound X’s nitro group may increase hepatotoxicity risks, as seen in isoniazid .

Biological Activity

Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide is a compound that combines an acridine moiety with a thio group, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and research findings related to this compound, emphasizing its therapeutic potential and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3-nitro-9-acridine with an appropriate thioacetate under hydrazine conditions. The resulting compound is characterized by the presence of both hydrazide and thio functionalities, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a study demonstrated that certain hydrazide-hydrazones exhibited good to moderate activity against both Gram-negative and Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/ml .

| Bacterial Strain | Activity (MIC) |

|---|---|

| E. coli | 50-200 µg/ml |

| S. aureus | 50-200 µg/ml |

| P. aeruginosa | 50-200 µg/ml |

Antioxidant Properties

The antioxidant potential of hydrazides is well-documented. This compound may exhibit radical scavenging abilities comparable to established antioxidants like Trolox and BHT. Studies have shown that such compounds can effectively reduce ferric ions and scavenge DPPH radicals . The antioxidant activities are attributed to the electron-donating nature of the hydrazide moiety.

Anti-cancer Effects

Hydrazides have been explored for their anticancer properties. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. For example, a study reported that certain hydrazides displayed selective toxicity towards cancer cells while sparing normal cells . This selectivity could be beneficial in developing targeted cancer therapies.

Case Study 1: Antimicrobial Activity

In a comparative study of various hydrazide derivatives, acetic acid derivatives were tested against multiple bacterial strains. The results indicated that compounds with the acridine structure exhibited enhanced antimicrobial activity compared to their non-aromatic counterparts .

Case Study 2: Antioxidant Activity

A recent investigation into the antioxidant properties of several hydrazide-containing compounds highlighted that those with an acridine core had superior ferric reducing capabilities compared to standard antioxidants . This suggests potential applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for preparing acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide?

The compound can be synthesized via two primary routes:

- EDC-mediated coupling : Reacting the parent acid (e.g., 10a in ) with tert-butylcarbazate followed by Boc-deprotection yields the hydrazide intermediate. Subsequent nitrous acid treatment in acetic acid generates the carboazide, which undergoes Curtius rearrangement to form derivatives .

- Acid chloride reactions : Hydrazides are often prepared by reacting acid chlorides (e.g., 8a–b in ) with appropriate nucleophiles under basic conditions . Heating hydrazides with aldehydes in concentrated acetic acid (e.g., 20 mL for 12 hours) is another common method to form precipitates, which are recrystallized for purity .

Q. How is this compound purified after synthesis?

Post-synthesis purification typically involves:

- Precipitation : Filtering the reaction mixture after cooling (e.g., 12 hours at room temperature) and washing with diethyl ether .

- Recrystallization : Using glacial acetic acid or ethanol as solvents to obtain high-purity crystalline products .

- Chromatography : For complex mixtures, column chromatography with polar/non-polar solvent systems is recommended, though not explicitly detailed in the evidence.

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- IR spectroscopy : Identification of functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for hydrazide, C=O stretches at ~1650 cm⁻¹) .

- Elemental analysis : Confirmation of C, H, N, and S content to validate molecular composition .

- Mass spectrometry : Determination of molecular ion peaks and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can metal complexes of this hydrazide be synthesized and studied?

Methodology :

- Coordination reactions : React the hydrazide (1.5 mmol) with metal salts (e.g., arsenic trichloride, 1 mmol) in acetonitrile/THF at room temperature. Filter the precipitated complex and dry under vacuum .

- Characterization : Use IR to detect shifts in ν(N–H) and ν(C=O) bands upon metal coordination. Conduct thermogravimetric analysis (TGA) to assess thermal stability . Challenge : Crystallization attempts for X-ray diffraction may fail due to low solubility; alternative techniques like EXAFS or DFT modeling are suggested .

Q. What strategies prevent side reactions (e.g., acetylation) during azide formation from hydrazides?

Optimization :

- Acid selection : Use dilute mineral acids (e.g., HCl) instead of acetic acid to minimize acetylation. notes that acetic acid promotes acetylation, while HCl reduces it .

- Reaction medium : Employ benzene-acetic acid mixtures to control solubility and reduce side reactions .

- Temperature control : Rapid chilling after nitrous acid treatment prevents secondary hydrazide formation .

Q. How does protonation state influence the reactivity of this hydrazide?

Key findings :

- pKa dependence : The pKa of acetic acid hydrazide derivatives is ~3.24, meaning protonation occurs fully under acidic conditions (pH < 2). Protonated hydrazides exhibit reduced nucleophilicity, altering reaction pathways (e.g., inhibiting acylation) .

- Experimental validation : Calculate protonated species concentration using the Henderson-Hasselbalch equation under varying pH conditions .

Q. What in vitro biological activity assays are suitable for evaluating this compound?

Approach :

- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Compare MIC values to standard drugs .

- Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Q. How can chemoselective functionalization of the hydrazide group be achieved?

Advanced synthesis :

- Palladium-catalyzed reactions : Chemoselectively arylate the terminal nitrogen of the hydrazide using 2-chloropyridine and Pd catalysts. Subsequent microwave-assisted dehydration in acetic acid yields triazolopyridines .

- Protection/deprotection : Use tert-butylcarbazate to temporarily protect the hydrazide group during multi-step syntheses .

Contradictions and Limitations

- Crystallization challenges : Repeated attempts to grow single crystals for X-ray analysis failed, limiting structural confirmation .

- Toxicity data gap : While zebrafish studies on simpler hydrazides (e.g., acetic acid hydrazide) show notochord defects at ≥1.5 g/L, no direct data exists for the acridinyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.